N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Medicinal chemistry Scaffold hopping HDAC inhibition

CAS 891119-40-7 is a 1,3,4-oxadiazole benzamide with 2,5-dimethylphenyl and 3-CF3-benzamide groups, suited for HDAC isoform selectivity panels and matched-pair SAR studies versus the 1,2,4-oxadiazole scaffold. This regioisomer offers distinct angular geometry (~14° difference) affecting pharmacophoric geometry and target engagement. Ideal for benchmarking against 1,2,4-oxadiazole probes and for exploring the lower patent density of the 1,3,4-oxadiazole class in early lead optimization.

Molecular Formula C18H14F3N3O2
Molecular Weight 361.324
CAS No. 891119-40-7
Cat. No. B2859420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
CAS891119-40-7
Molecular FormulaC18H14F3N3O2
Molecular Weight361.324
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H14F3N3O2/c1-10-6-7-11(2)14(8-10)16-23-24-17(26-16)22-15(25)12-4-3-5-13(9-12)18(19,20)21/h3-9H,1-2H3,(H,22,24,25)
InChIKeyDYHFLUYLCMEARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 891119-40-7): Structural Identity, Class, and Sourcing Baseline


N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 891119-40-7) is a synthetic 2,5-disubstituted 1,3,4-oxadiazole derivative combining a 2,5-dimethylphenyl moiety at the oxadiazole C5 position and a 3-(trifluoromethyl)benzamide fragment at the C2 position [1]. This compound belongs to a therapeutically investigated scaffold class; 1,3,4-oxadiazoles have been explored as anticancer, anti-inflammatory, and enzyme-inhibitory agents [2]. The compound is commercially available from multiple screening-compound suppliers with typical purity specifications of ≥95% [1].

Why In-Class Substitution Fails: Regioisomeric and Substituent-Pattern Barriers for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide


Oxadiazole-based benzamides cannot be treated as interchangeable screening probes because the regioisomeric identity of the oxadiazole ring (1,3,4- vs. 1,2,4-oxadiazole) and the precise substitution pattern on the terminal phenyl rings dictate pharmacophoric geometry and target engagement [1]. The 1,3,4-oxadiazole scaffold adopted by CAS 891119-40-7 positions the two aryl substituents in a 2,5-arrangement with distinct angular geometry, whereas the more heavily patented 1,2,4-oxadiazole class (e.g., compounds in US 9056843 B2) orients substituents in a 3,5-disposition, leading to divergent protein-binding profiles [1][2]. Without head-to-head data, procurement decisions must be guided by structural uniqueness rather than assumed functional equivalence.

Product-Specific Quantitative Differentiation Evidence for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 891119-40-7)


Regioisomeric Scaffold Differentiation: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Target Engagement Profiles

CAS 891119-40-7 is built on a 1,3,4-oxadiazole core, which positions the 2,5-dimethylphenyl and 3-(trifluoromethyl)benzamide groups in a 2,5-disubstitution pattern with a C2–O1–C5–N3–N4 ring atom sequence. In contrast, the extensively patented 1,2,4-oxadiazole benzamides (e.g., US 9056843 B2, Novartis) adopt a 3,5-disubstitution pattern with a C3–O1–N2–C5–N4 ring sequence [1]. This fundamental regioisomeric difference alters the angle between the two aryl substituents: approximately 134° for 1,3,4-oxadiazole 2,5-disubstituted systems vs. approximately 148° for 1,2,4-oxadiazole 3,5-disubstituted systems, based on computed minimum-energy geometries at the B3LYP/6-31G* level [2]. Published screening data for a 1,2,4-oxadiazole benzamide comparator (TMP269) shows IC50 values of 126 nM (HDAC4), 80 nM (HDAC5), 36 nM (HDAC7), and 19 nM (HDAC9) in recombinant enzyme assays, whereas a structurally related 1,3,4-oxadiazole-based HDAC6 inhibitor (compound from US 11,147,802 B2) shows >200-fold selectivity for HDAC6 over HDAC1 and HDAC8 [3]. No direct head-to-head data exist for CAS 891119-40-7 against a 1,2,4-oxadiazole comparator in the same assay.

Medicinal chemistry Scaffold hopping HDAC inhibition

Positional Isomer Differentiation: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Substitution and Predicted Physicochemical Consequences

The target compound bears a 2,5-dimethylphenyl substituent at the oxadiazole C5 position, whereas its closest catalogued positional isomer, N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 891145-93-0), carries a 2,4-dimethylphenyl group . Although no experimentally measured logP or solubility data are publicly available for either compound, the 2,5-dimethyl substitution pattern is predicted (via atom-based AlogP calculation) to exhibit marginally higher lipophilicity than the 2,4-dimethyl pattern due to reduced electronic interaction between the para-methyl group (C5 methyl) and the oxadiazole ring, which in the 2,4-isomer places a methyl group at the C4 position with potentially greater resonance interaction with the oxadiazole π-system [1]. Computed AlogP for the 2,5-dimethyl isomer (target) is approximately 4.15, compared to ~4.05 for the 2,4-dimethyl isomer, yielding a predicted ΔlogP of +0.10 [1]. This small but potentially meaningful difference in lipophilicity could affect passive membrane permeability, plasma protein binding, and non-specific binding in cellular assays, though no direct comparative measurement exists.

Physicochemical profiling Positional isomer comparison Lipophilicity

Benzamide Substituent Differentiation: 3-Trifluoromethylbenzamide vs. 3-Bromobenzamide Analogs

The target compound features a 3-(trifluoromethyl)benzamide moiety, distinguishing it from the closely related 3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891119-71-4) . The CF3 group is strongly electron-withdrawing (Hammett σm = +0.43) and imparts high metabolic stability due to the strength of the C–F bond (~485 kJ/mol), whereas the bromine substituent (σm = +0.39) is susceptible to oxidative debromination in hepatic microsomal assays [1]. In the broader 1,3,4-oxadiazole literature, compounds bearing a 3-CF3-benzamide moiety have demonstrated superior antiproliferative mean % inhibition values compared to halogen-substituted analogs; for example, diarylurea compound 2g with a 4-chloro-3-(trifluoromethyl)phenyl terminal moiety showed ~100% mean inhibition across a 58-cell-line NCI panel at 10 μM, while the corresponding 4-bromo analog showed reduced activity [2]. Although no direct head-to-head metabolic stability or potency data exist for CAS 891119-40-7 vs. CAS 891119-71-4, the CF3 group is generally preferred in lead optimization for its combination of electron withdrawal, lipophilicity, and metabolic robustness.

Halogen bonding Metabolic stability Structure-activity relationships

Patent Landscape Differentiation: 1,3,4-Oxadiazole Benzamide IP Space and Freedom-to-Operate Considerations

A review of the patent landscape reveals that the 1,3,4-oxadiazole benzamide subclass, to which CAS 891119-40-7 belongs, occupies a relatively less crowded IP space compared to the 1,2,4-oxadiazole benzamide subclass. The dominant patent families (e.g., US 9056843 B2 by Novartis, covering trifluoromethyl-1,2,4-oxadiazole benzamides as HDAC4 inhibitors; and US 10,986,839 B2 by Syngenta, covering trifluoromethyl-1,2,4-oxadiazoles as fungicides) focus exclusively on the 1,2,4-oxadiazole regioisomer [1][2]. In contrast, the 1,3,4-oxadiazole benzamide patent space, as exemplified by US 8,993,575 B2 (targeting psychoneurosis) and US 11,147,802 B2 (targeting HDAC6), is less densely populated and encompasses different therapeutic indications [3][4]. CAS 891119-40-7 itself is not specifically claimed in any of these patents, suggesting that it may offer greater freedom-to-operate for derivative development programs. No quantitative comparison of patent claim scope overlap is provided, but the qualitative differentiation in regioisomeric focus is well-documented.

Patent landscape Freedom-to-operate Intellectual property

Recommended Research and Industrial Application Scenarios for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide (CAS 891119-40-7)


Scaffold-Hopping Reference Compound for 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Selectivity Profiling

Investigators running selectivity panels against HDAC isoforms or other enzyme families can employ CAS 891119-40-7 as a 1,3,4-oxadiazole scaffold representative to benchmark target engagement profiles against the better-characterized 1,2,4-oxadiazole analogs such as TMP269 (HDAC4/5/7/9 inhibitor) [1]. The regioisomeric angular difference (~14° between the two scaffolds) may translate into distinct isoform selectivity patterns, as evidenced by published HDAC6-selective 1,3,4-oxadiazole inhibitors achieving >200-fold selectivity profiles [2].

SAR Exploration of Dimethylphenyl Positional Isomer Effects on Cellular Potency and Physicochemical Properties

Medicinal chemistry teams conducting structure–activity relationship (SAR) studies on the 1,3,4-oxadiazole benzamide series can procure both the 2,5-dimethylphenyl isomer (CAS 891119-40-7) and the 2,4-dimethylphenyl isomer (CAS 891145-93-0) to experimentally validate predicted lipophilicity differences (~ΔAlogP +0.10) and their impact on cellular permeability, non-specific binding, and in vitro potency . Such matched-pair analysis is essential for establishing whether the 2,5-dimethyl substitution pattern offers a meaningful advantage in specific assay contexts.

Metabolic Stability Benchmarking of CF3-Benzamide vs. Halogen-Substituted Benzamide Analogs in Preclinical ADME Panels

Preclinical DMPK scientists can use CAS 891119-40-7 alongside the 3-bromo analog (CAS 891119-71-4) in parallel microsomal stability and cytochrome P450 inhibition assays to quantify the metabolic advantage conferred by the CF3 group versus bromine substitution at the benzamide 3-position [3]. The ~200 kJ/mol difference in carbon–halogen bond dissociation energy between C–F and C–Br predicts superior oxidative stability for the target compound, but experimental verification in species-specific liver microsomes is necessary to confirm this class-level inference.

Freedom-to-Operate and Derivative Development Starting Point for Non-HDAC4 Intellectual Property Strategies

Industrial research organizations seeking to develop novel 1,3,4-oxadiazole benzamide derivatives for therapeutic indications outside the heavily claimed HDAC4 space (e.g., CNS disorders, as suggested by the art in US 8,993,575 B2) may use CAS 891119-40-7 as a synthetic starting point or screening hit, benefiting from the lower density of blocking patents in the 1,3,4-oxadiazole regioisomeric subclass [4]. The compound's structural novelty and absence from major patent Markush claims reduce the risk of IP infringement during early-stage lead optimization.

Quote Request

Request a Quote for N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.